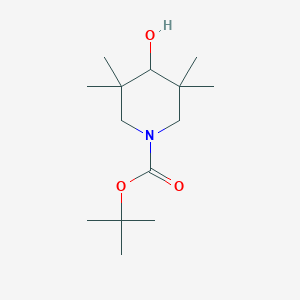

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and utility in various chemical reactions. It is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,3,5,5-tetramethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxy-3,3,5,5-tetramethylpiperidine+tert-butyl chloroformate→tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate+HCl

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of solvents to facilitate the reaction and purification steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro experiments demonstrated that this compound can enhance the viability of astrocytes exposed to amyloid-beta (Aβ) peptides, which are known to induce cytotoxicity in neuronal cells. Specifically, it was observed that the compound significantly improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 peptide, suggesting a protective mechanism against oxidative stress and inflammation mediated by tumor necrosis factor-alpha (TNF-α) reduction .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It acts by scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the development of therapies aimed at mitigating oxidative damage associated with various diseases, including cardiovascular disorders and neurodegenerative conditions.

Material Science

UV Stabilizers

this compound is utilized as a UV stabilizer in polymers. Its ability to absorb ultraviolet radiation makes it valuable in enhancing the longevity and durability of materials exposed to sunlight. This application is particularly important in the production of polyolefins such as polyethylene and polypropylene films, where protection against photodegradation is crucial for maintaining material integrity over time .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on astrocyte cultures treated with Aβ1-42 revealed that this compound not only improved cell viability but also reduced markers of oxidative stress. The results indicated a potential for this compound as a therapeutic agent aimed at slowing the progression of Alzheimer's disease through multi-target mechanisms .

Case Study 2: Application in Polymer Chemistry

In polymer formulations, the incorporation of this compound has shown significant improvements in UV stability. Test samples containing this compound exhibited lower degradation rates under UV exposure compared to control samples without it. This finding underscores its utility in extending the lifespan of plastic products used in outdoor applications .

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects through various mechanisms depending on the context of its use. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the specific application and the structure of the compound being synthesized.

Vergleich Mit ähnlichen Verbindungen

4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate: Similar structure but with different substitution patterns.

Uniqueness: Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate, often referred to as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

M4 is synthesized through the condensation of N-(3-Aminopropyl)-2-pipecoline with BOC-protected 5-amino-2-hydroxybenzoic acid. Its molecular formula is C15H25N1O3, and it has a molecular weight of approximately 271.37 g/mol. The compound demonstrates a high degree of stability and bioavailability due to its structural characteristics.

M4 exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of β-secretase : M4 has been shown to inhibit β-secretase 1 with an IC50 value of 15.4 nM, which is crucial in reducing the production of amyloid-beta peptides associated with AD pathology.

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 µM), enhancing cholinergic transmission which is often impaired in AD patients.

- Amyloid Aggregation Inhibition : M4 significantly inhibits amyloid-beta aggregation, achieving up to 85% inhibition at a concentration of 100 µM. This property is essential for preventing the formation of toxic fibrils that contribute to neurodegeneration.

In Vitro Studies

Research conducted using in vitro models has highlighted the protective effects of M4 on astrocytes exposed to amyloid-beta (Aβ) peptides:

- Astrocyte Protection : M4 demonstrated a moderate protective effect against Aβ-induced cell death in astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .

- Cell Viability : Experiments indicated that astrocyte viability was significantly improved when treated with M4 compared to untreated controls.

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of Alzheimer's disease further corroborated the efficacy of M4:

- Reduction in Aβ Levels : Treatment with M4 resulted in decreased levels of Aβ1-42 compared to control groups, although it did not achieve statistical significance when compared directly with galantamine treatment .

- Behavioral Improvements : Animals treated with M4 exhibited improved cognitive function as assessed by various behavioral tests designed to evaluate learning and memory.

Case Studies and Research Findings

Several studies have focused on the biological activity of M4:

- Study on Neuroprotection : A study published in Molecules reported that M4 could prevent astrocyte cell death induced by Aβ1-42 and inhibit amyloidogenesis in vivo .

- Comparative Efficacy : When compared with other known treatments such as galantamine, M4 showed comparable effects on reducing β-secretase activity and improving cognitive outcomes.

Summary Table of Biological Activities

| Activity | Measurement | Result |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 µM |

| Aβ Aggregation Inhibition | % Inhibition at 100 µM | 85% |

| Astrocyte Viability Improvement | Cell Death Reduction | Significant Improvement |

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h10,16H,8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRWXAOBRGJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1O)(C)C)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.